N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a substituted indole moiety at position 4 with a 3-methylbutyl group and a 1-oxophthalazin-2(1H)-yl substituent. This structure combines lipophilic (indole with alkyl chain) and hydrogen-bonding (phthalazinone) elements, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-(3-methylbutyl)indol-4-yl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)10-12-26-13-11-19-20(8-5-9-21(19)26)25-22(28)15-27-23(29)18-7-4-3-6-17(18)14-24-27/h3-9,11,13-14,16H,10,12,15H2,1-2H3,(H,25,28) |
InChI Key |
APZCUZAXTUGNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The exact pathways involved depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phthalazinone/Acetamide Backbone
The target compound shares its core acetamide-phthalazinone framework with several derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Pharmacophore Diversity: Replacement of phthalazinone with quinazolinone (ZINC08993868) reduces steric bulk but may alter hydrogen-bonding interactions critical for target binding .
- Biological Activity : Compounds with sulfur-containing groups (e.g., thioxothiazolidinyl in XVI) exhibit higher antimicrobial activity, suggesting that electron-withdrawing substituents enhance efficacy .
Analogues with Indole-Acetamide Scaffolds
The indole-acetamide motif is prevalent in bioactive molecules. Notable examples include:
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (): These derivatives feature adamantane, a rigid hydrocarbon, which confers metabolic stability and hydrophobic interactions. The target compound’s 3-methylbutyl group offers flexibility but may reduce binding affinity compared to adamantane’s rigidity .
Research Findings and Implications
- Antimicrobial Activity: Phthalazinone derivatives with bromo or thioxo groups (e.g., XVI in ) show moderate activity, suggesting the target compound may require similar electronegative substituents for efficacy .
- Physicochemical Properties : The 3-methylbutyl chain likely increases logP compared to adamantane or sulfonyl analogs, necessitating formulation adjustments for solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
